Cas no 1529301-86-7 (1-Propanone, 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)-)

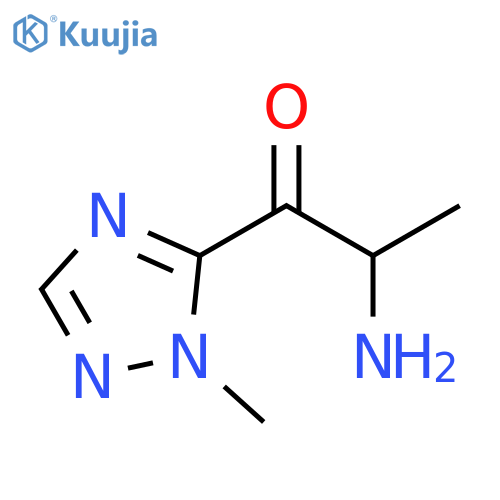

1529301-86-7 structure

商品名:1-Propanone, 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)-

CAS番号:1529301-86-7

MF:C6H10N4O

メガワット:154.169800281525

CID:5291493

1-Propanone, 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)- 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)-

-

- インチ: 1S/C6H10N4O/c1-4(7)5(11)6-8-3-9-10(6)2/h3-4H,7H2,1-2H3

- InChIKey: OLIYHOFSRLUMJR-UHFFFAOYSA-N

- ほほえんだ: C(C1N(C)N=CN=1)(=O)C(N)C

1-Propanone, 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-795300-2.5g |

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one |

1529301-86-7 | 95% | 2.5g |

$1791.0 | 2024-05-22 | |

| Enamine | EN300-795300-5.0g |

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one |

1529301-86-7 | 95% | 5.0g |

$2650.0 | 2024-05-22 | |

| Enamine | EN300-795300-1.0g |

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one |

1529301-86-7 | 95% | 1.0g |

$914.0 | 2024-05-22 | |

| Enamine | EN300-795300-0.05g |

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one |

1529301-86-7 | 95% | 0.05g |

$768.0 | 2024-05-22 | |

| Enamine | EN300-795300-0.25g |

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one |

1529301-86-7 | 95% | 0.25g |

$840.0 | 2024-05-22 | |

| Enamine | EN300-795300-10.0g |

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one |

1529301-86-7 | 95% | 10.0g |

$3929.0 | 2024-05-22 | |

| Enamine | EN300-795300-0.1g |

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one |

1529301-86-7 | 95% | 0.1g |

$804.0 | 2024-05-22 | |

| Enamine | EN300-795300-0.5g |

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one |

1529301-86-7 | 95% | 0.5g |

$877.0 | 2024-05-22 |

1-Propanone, 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)- 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

1529301-86-7 (1-Propanone, 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)-) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量